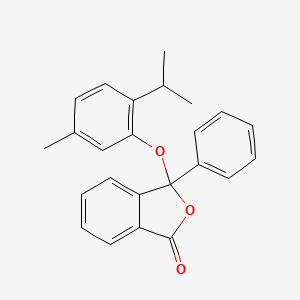
N-cyclopropyl-1'-(2-fluoro-3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1'-(2-fluoro-3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide, also known as BMS-986169, is a novel compound that has attracted the attention of researchers due to its potential therapeutic applications. It is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is involved in the modulation of pain, anxiety, and stress responses.
Mécanisme D'action
N-cyclopropyl-1'-(2-fluoro-3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and is involved in the modulation of pain, anxiety, and stress responses. This compound binds to the NOP receptor and blocks the activity of the endogenous ligand, nociceptin/orphanin FQ peptide, which is a neuropeptide that is involved in the regulation of pain and stress responses.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and mood disorders. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-1'-(2-fluoro-3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for the NOP receptor, its favorable pharmacokinetic profile, and its lack of side effects associated with traditional opioid analgesics. However, there are also some limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and test the compound.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-1'-(2-fluoro-3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of novel analgesics that target the NOP receptor, which may have fewer side effects than traditional opioid analgesics. Another area of interest is the potential therapeutic applications of this compound in the treatment of anxiety and mood disorders. Further research is also needed to understand the molecular mechanisms underlying the effects of this compound on pain, anxiety, and stress responses. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-cyclopropyl-1'-(2-fluoro-3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide was synthesized using a multi-step process that involved the coupling of a substituted piperidine with a substituted benzylamine. The final step of the synthesis involved the cyclization of the piperidine ring to form the cyclopropyl group. The synthesis method was optimized to produce a high yield of pure this compound.
Applications De Recherche Scientifique
N-cyclopropyl-1'-(2-fluoro-3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide has been studied in various preclinical models, including animal models of pain, anxiety, and depression. It has been shown to have potent analgesic effects in models of acute and chronic pain, without producing the side effects associated with traditional opioid analgesics. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and mood disorders.
Propriétés
IUPAC Name |
N-cyclopropyl-1-[1-[(2-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FN3O2/c1-28-20-6-2-4-16(21(20)23)14-25-12-9-19(10-13-25)26-11-3-5-17(15-26)22(27)24-18-7-8-18/h2,4,6,17-19H,3,5,7-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPARLBVLOUDFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5339604.png)
![3-bromo-5-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5339613.png)
![N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5339616.png)
![3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5339618.png)
![N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide](/img/structure/B5339632.png)
![1-methyl-5-phenyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5339649.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339652.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)



![6-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5339677.png)
![2-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-2-piperidinyl}pyridine](/img/structure/B5339679.png)